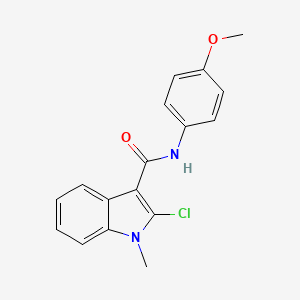

![molecular formula C22H19FN4O B2978509 7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1031990-73-4](/img/structure/B2978509.png)

7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the family of pyrazolo[1,5-a]pyrimidines . These molecules are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They have been identified as strategic compounds for optical applications due to several key characteristics .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYs (RME: 1.31–17.9%) . The synthesis process involves the use of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .Molecular Structure Analysis

The molecular formula of the compound is C15H13N3O2 . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Physical and Chemical Properties Analysis

The molecular weight of the compound is 267.28 . It has tunable photophysical properties, with absorption and emission intensities varying based on the presence of EDGs at position 7 on the fused ring .科学的研究の応用

Synthesis and Biological Activity

This compound belongs to a class of chemicals that have been synthesized for their potential biological activities. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their inhibitory effects on cancer cell proliferation. These compounds have demonstrated distinct effective inhibition on the proliferation of certain cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Liu et al., 2016). Similarly, derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine have been synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, further emphasizing the compound's relevance in cancer research (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activities

The cytotoxic activities of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been investigated, revealing their potential against various human cancer cell lines. This includes colon, lung, breast, and liver cancer cells, providing insights into the structure-activity relationships that could guide the development of new anticancer drugs (Hassan, Hafez, Osman, & Ali, 2015).

Antitumor and Antidepressant Activities

Additionally, the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives for their antitumor and antidepressant activities have been documented. Some compounds within this class have shown promising results as anticonvulsants and antidepressants in preclinical models, which could pave the way for new treatments for neurological disorders (Zhang, Wang, Wen, Li, & Quan, 2016).

Synthesis Methodologies

The methodologies for synthesizing pyrazolo[1,5-a]pyrimidine derivatives involve several chemical transformations, starting from readily available precursors. These synthetic routes are crucial for producing derivatives with potential biological activities, including anticancer and anti-inflammatory properties. The structural modifications and synthesis conditions have been explored to optimize the biological activities of these compounds, demonstrating the compound's versatility and potential for further chemical modifications (Drev, Grošelj, Mevec, Pušavec, Štrekelj, Golobič, Dahmann, Stanovnik, & Svete, 2014).

作用機序

Target of Action

The primary target of this compound is a yeast casein kinase of Candida albicans . This kinase plays a crucial role in the growth and survival of the yeast, making it an attractive target for antifungal drug development .

Mode of Action

The compound interacts with its target through hydrophobic bonds and van der Waals interactions . These interactions stabilize the compound within the active site of the kinase, allowing it to inhibit the enzyme’s activity .

Result of Action

The result of the compound’s action is the inhibition of Candida albicans growth, offering a potential solution for treating drug-resistant fungal infections . Further experimental validation is required to assess the efficacy of this compound as an antifungal agent .

特性

IUPAC Name |

7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O/c1-14-3-6-17(11-15(14)2)20-9-10-24-21-19(13-26-27(20)21)22(28)25-12-16-4-7-18(23)8-5-16/h3-11,13H,12H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMCSXRDWGKEBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCC4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2978426.png)

![2-(4-CHLOROPHENYL)-N-(2-ETHOXYPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2978428.png)

![1-[(4-methoxyphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2978429.png)

![N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide](/img/structure/B2978434.png)

![7-Fluoro-2-methyl-3-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2978435.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2978436.png)

![2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B2978438.png)

![1-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]-N-methylmethanamine;hydrochloride](/img/structure/B2978448.png)

![1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2978449.png)